BenchChemオンラインストアへようこそ!

15-Keto Prostaglandin E0-d4

GC-MS/MS isotope dilution LLOQ

15-Keto Prostaglandin E0-d4 (CAS 2704345-20-8; molecular formula C₂₀H₃₀D₄O₅; MW 358.51) is the stable-isotope-labeled analog of 15-keto-prostaglandin E0 (15-keto-PGE0), also known as 13,14-dihydro-15-keto prostaglandin E1. It contains four deuterium atoms at the 3, 3′, 4, and 4′ positions of the prostanoic acid chain, producing a +4 Da mass shift relative to the unlabeled analyte (C₂₀H₃₄O₅, MW 354.49).

Molecular Formula C₂₀H₃₀D₄O₅
Molecular Weight 358.51
Cat. No. B1162843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Keto Prostaglandin E0-d4
Synonyms(11α)-11-Hydroxy-9,15-dioxo-prostan-1-oic Acid-d4;  3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic Acid-d4;  3-Hydroxy-5-oxo-2-(3-oxooctyl)-cyclopentaneheptanoic Acid Stereoisomer-d4;  11α-Hydroxy-9,15-diketoprostanoic Acid-d4;  11α-Hydroxy-9,15-di
Molecular FormulaC₂₀H₃₀D₄O₅
Molecular Weight358.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-Keto Prostaglandin E0-d4: A Deuterated Internal Standard for the Major Circulating PGE1 Metabolite in Validated GC-MS/MS Assays


15-Keto Prostaglandin E0-d4 (CAS 2704345-20-8; molecular formula C₂₀H₃₀D₄O₅; MW 358.51) is the stable-isotope-labeled analog of 15-keto-prostaglandin E0 (15-keto-PGE0), also known as 13,14-dihydro-15-keto prostaglandin E1. It contains four deuterium atoms at the 3, 3′, 4, and 4′ positions of the prostanoic acid chain, producing a +4 Da mass shift relative to the unlabeled analyte (C₂₀H₃₄O₅, MW 354.49) [1]. 15-Keto-PGE0 is the major circulating plasma metabolite of prostaglandin E1 (PGE1, alprostadil), formed via sequential 15-hydroxy prostaglandin dehydrogenase (15-PGDH) oxidation and Δ13-reduction [2]. As a deuterated internal standard, 15-Keto Prostaglandin E0-d4 is specifically intended for use in gas chromatography– or liquid chromatography–tandem mass spectrometry (GC-MS/MS or LC-MS/MS) methods for the quantitative determination of 15-keto-PGE0 in biological matrices [3].

Why 15-Keto Prostaglandin E0-d4 Cannot Be Replaced by Other Deuterated Prostaglandin Internal Standards Without Method Revalidation


Substituting 15-Keto Prostaglandin E0-d4 with other deuterated prostaglandin internal standards (e.g., PGE0-d4, 15-keto PGE2-d4, or 13,14-dihydro-15-keto PGE2-d4) is analytically unsound and risks systematic quantification error. Each deuterated analog is designed to co-elute with and match the ionization behavior of its specific unlabeled analyte; even structurally similar prostaglandins differ in chromatographic retention time, fragmentation pathways, and matrix-effect susceptibility [1]. In the validated plasma method of Hammes et al., the precursor ion [M–PFB]⁻ carried >80% of total ion current, and the product ion [P−(CH₃)₃SiOH]⁻ used for 15-keto-PGE0 quantification is structurally distinct from the product ions monitored for PGE1 ([P−2(CH₃)₃SiOH]⁻) and PGE0 [2]. Furthermore, 15-keto-PGE0 exhibits a higher lower limit of quantitation (LLQ of 10 pg/mL) compared with PGE1 and PGE0 (2 pg/mL), reflecting differential extraction recovery and derivatization efficiency across the three analytes [2]. These compound-specific analytical parameters mean that using PGE0-d4 or a PGE2-series deuterated standard for 15-keto-PGE0 quantification would violate the fundamental isotope-dilution principle of identical physicochemical behavior between labeled internal standard and target analyte, necessitating full method revalidation.

Quantitative Differentiation Evidence for 15-Keto Prostaglandin E0-d4 Versus Alternative Deuterated Internal Standards and Unlabeled Analyte


LLOQ, Calibration Range, and Assay Precision: 15-Keto-PGE0 Requires a Distinct Analytical Window Compared with Co-Determined PGE1 and PGE0

In the validated GC-NICI-MS/MS method of Hammes et al. (1999), the lower limit of quantitation (LLQ) for 15-keto-PGE0 was 10 pg/mL extracted from 2 mL human plasma, while PGE1 and PGE0 achieved an LLQ of 2 pg/mL under identical extraction and derivatization conditions. The linear calibration range for 15-keto-PGE0 was 10–500 pg/mL, versus 2–100 pg/mL for PGE1 and PGE0. Across all analytes, precision and accuracy were <17% [1]. This 5-fold higher LLQ for 15-keto-PGE0 is attributed to differences in solid-phase extraction recovery and pentafluorobenzyl ester methoxime derivatization efficiency specific to the 15-keto moiety, and it directly dictates the required amount and purity specifications of the deuterated internal standard 15-Keto Prostaglandin E0-d4 used for quantification [1]. In the earlier Schweer et al. (1994) method, endogenous plasma concentrations of 15-keto-PGE0 in healthy subjects were 2–15 pg/mL, which is substantially higher than those of PGE1 and PGE0 (approximately 1–3 pg/mL), further confirming the need for a dedicated internal standard that spans the higher concentration range [2].

GC-MS/MS isotope dilution LLOQ pharmacokinetics method validation

Endogenous and Post-Infusion Plasma Concentration Hierarchy: 15-Keto-PGE0 Is the Predominant Circulating Species, Demanding a Dedicated Deuterated Internal Standard

Cawello et al. (1994) established the plasma concentration hierarchy of PGE1 metabolites in healthy male volunteers. Under endogenous conditions, 15-keto-PGE0 was the most abundant species at 4.2–6.0 pg/mL, compared with PGE0 at 0.8–1.3 pg/mL and PGE1 at 1.2–1.8 pg/mL. During intravenous infusion of 60 µg PGE1 over 120 min, 15-keto-PGE0 concentrations rose approximately 20-fold above endogenous levels to 115–205 pg/mL, while PGE0 increased 8-fold (to 8–17 pg/mL) and PGE1 rose only 2-fold (to 3–10 pg/mL) [1]. This 20-fold dynamic range for 15-keto-PGE0 necessitates a deuterated internal standard (15-Keto Prostaglandin E0-d4) that can accurately track the analyte across a wide concentration span without saturation or ion suppression. The Schweer et al. (1994) method confirmed this hierarchy: post-infusion 15-keto-PGE0 (115–205 pg/mL) is approximately 10- to 20-fold higher than PGE0 (8–17 pg/mL) [2]. For laboratories conducting clinical pharmacokinetic studies of alprostadil or PGE1-based therapies, selecting the correct deuterated internal standard for the most abundant metabolite is essential for accurate AUC calculations and dose-proportionality assessments.

endogenous concentration PGE1 infusion metabolite ratio pharmacokinetics plasma biomarker

Biological Activity Dichotomy: 15-Keto-PGE0 Is Pharmacologically Inactive, Making Its Separate Quantification Essential for Distinguishing Active Drug from Inactive Metabolite in Pharmacodynamic Studies

The biological activity profile of 15-keto-PGE0 is fundamentally different from its precursor PGE0. Ney et al. (1991) demonstrated that PGE0 (13,14-dihydro-PGE1) inhibited ADP-induced human platelet aggregation, ATP release, and thromboxane generation with an IC₅₀ of 10–100 nmol/L and was equipotent to PGE1, while 15-keto-PGE1 (structurally analogous to 15-keto-PGE0 but retaining the 13,14 double bond) was ineffective in platelets [1]. Cayman Chemical product data confirm that 13,14-dihydro-15-keto PGE1 (i.e., 15-keto-PGE0) weakly inhibits ADP-induced platelet aggregation with an IC₅₀ of 14.8 µg/mL in isolated human platelet-rich plasma, compared with PGE1 at 40 nM . In the in vivo thromboresistance model of Sinzinger et al. (1998), 13,14-dihydro-PGE1 (PGE0) exhibited thromboresistance comparable to PGE1 in rabbit cross-perfusion experiments, whereas 15-keto-13,14-dihydro-PGE1 showed no significant effect at biologically relevant concentrations—it was only active at concentrations several orders of magnitude higher [2]. This pharmacological inactivity means that in clinical pharmacokinetic-pharmacodynamic (PK-PD) studies of alprostadil, only the concentration of the active metabolite PGE0 correlates with therapeutic effect; 15-keto-PGE0 serves as a clearance marker. Consequently, accurate, separate quantification of 15-keto-PGE0 using its specific deuterated internal standard (15-Keto Prostaglandin E0-d4) is essential for distinguishing active drug exposure from inactive metabolite load.

platelet aggregation thromboresistance biological activity metabolite inactivation structure-activity relationship

Deuterium Label Position and Mass Shift: 15-Keto Prostaglandin E0-d4 Provides a Definitive +4 Da Shift at the ω-Chain, Distinct from Alternative Deuterated Prostaglandin Internal Standards

15-Keto Prostaglandin E0-d4 contains four deuterium atoms specifically at the 3, 3′, 4, and 4′ positions of the prostanoic acid chain, producing a nominal mass shift of +4 Da relative to the unlabeled analyte (C₂₀H₃₀D₄O₅, MW 358.51 vs. C₂₀H₃₄O₅, MW 354.49) [1]. This labeling pattern is distinct from that of 15-keto Prostaglandin E2-d4 (which retains the 5,6 and 13,14 double bonds and may exhibit different deuterium placement) and from PGE0-d4 (13,14-dihydro PGE1-d4, MW 360.52), which shares the same 3,3′,4,4′-d4 labeling but targets a chemically different analyte . The Hammes et al. (1999) method exploits the specific fragmentation of the PFB-TMS derivative: the precursor ion [M–PFB]⁻ = [P]⁻ carries >80% of total ion current, and collision-activated decomposition (CAD) produces the characteristic product ion [P−(CH₃)₃SiOH]⁻ used for 15-keto-PGE0 quantification. The deuterium label on the ω-chain ensures that the isotopic cluster of the internal standard does not overlap with the analyte's [M+2] or [M+4] natural isotopic peaks, minimizing cross-talk [2]. In selected reaction monitoring (SRM) mode, the precursor→product ion transition for the deuterated internal standard is offset by +4 m/z units from the unlabeled analyte, enabling unambiguous discrimination.

stable isotope labeling mass shift deuterium placement selected reaction monitoring chromatographic co-elution

Enzymatic Reduction Pathway Commitment: 15-Keto-PGE0 Sits at a Metabolic Branch Point Requiring Separate Quantification to Assess Interindividual Variability in PGE1 Bioactivation

Rady-Pentek et al. (1997) demonstrated that the conversion of 13,14-dihydro-15-keto-PGE1 (15-keto-PGE0) to the active metabolite PGE0 is catalyzed by an NADPH-dependent carbonyl reductase (15-ketoreductase) in human liver cytosol. Using tritium-labeled 15-KD PGE1 at low nanomolar concentrations, they found that the substrate was converted almost exclusively to PGE0. Hepatic 15-ketoreductase activity averaged 61.1 fmol·min⁻¹·mg⁻¹ protein across 37 human livers, but individual activities varied over an almost tenfold range (with indications of non-normal distribution), and activity in children's livers was significantly lower than in adults' [1]. This interindividual variability in the reductive bioactivation step means that the 15-keto-PGE0:PGE0 concentration ratio in plasma is not fixed but subject to substantial person-to-person variation. Consequently, pharmacokinetic studies of PGE1 therapy that rely on a single deuterated internal standard for both metabolites cannot adequately capture this variability. Laboratories must employ 15-Keto Prostaglandin E0-d4 as a dedicated internal standard for the specific, accurate quantification of the 15-keto-PGE0 precursor pool to enable assessment of individual bioactivation capacity [1]. This is particularly relevant given the clinical observation that therapeutic response to PGE1 is highly variable [2].

15-ketoreductase interindividual variability drug metabolism carbonyl reductase PGE0 bioactivation

Differential Recovery in Validated Extraction Protocols: 15-Keto-PGE0 Exhibits Distinct Solid-Phase Extraction and Derivatization Behavior Compared with PGE1 and PGE0

The Hammes et al. (1999) method validation data reveal that the three analytes—PGE1, PGE0, and 15-keto-PGE0—exhibit differential behavior throughout the extraction and derivatization workflow. Although all three are isolated from acidified human plasma by Bond Elut C18 solid-phase extraction and derivatized to pentafluorobenzyl (PFB) ester methoxime followed by TMS ether formation, the overall method performance metrics differ: recovery data from a related bioanalytical method employing the same chemical principles show recoveries of 95–100% for PGE1, 86–89% for PGE0, and 91–93% for 15-keto-PGE0 over the validated concentration range [1]. The 15-keto moiety introduces a structural feature absent in PGE1 and PGE0, which influences both the methoxime derivatization kinetics (ketone at C-9 and C-15 vs. ketone at C-9 only in PGE0) and the subsequent TMS ether formation at the 11α-hydroxyl group. This differential chemistry means that the deuterated internal standard 15-Keto Prostaglandin E0-d4, which undergoes identical derivatization as the target analyte, compensates for these compound-specific losses in a way that a mismatched deuterated internal standard (e.g., PGE0-d4 lacking the C-15 ketone) cannot [2].

solid-phase extraction analyte recovery PFB derivatization method robustness bioanalytical validation

Validated Application Scenarios for 15-Keto Prostaglandin E0-d4 in Clinical Pharmacokinetics, Bioanalytical Method Development, and Prostaglandin Metabolism Research


Clinical Pharmacokinetic Studies of Alprostadil (PGE1) Requiring Simultaneous Quantification of Parent Drug and Both Circulating Metabolites

In clinical trials of intravenous or intracavernous alprostadil (e.g., for peripheral arterial occlusive disease or erectile dysfunction), regulatory bioanalytical requirements mandate the simultaneous determination of PGE1, PGE0, and 15-keto-PGE0 in human plasma using validated GC-MS/MS or LC-MS/MS methods. 15-Keto Prostaglandin E0-d4 serves as the isotope-dilution internal standard specifically for 15-keto-PGE0, the major circulating metabolite that reaches post-infusion concentrations of 115–205 pg/mL—10- to 20-fold higher than the active metabolite PGE0 [1]. The method of Hammes et al. (1999), which uses deuterated internal standards for all three analytes, has been applied successfully to pharmacokinetic and clinical studies in humans and provides the benchmark for assay performance (LLOQ 10 pg/mL, calibration 10–500 pg/mL, precision/accuracy <17%) [2]. For CROs and pharmaceutical sponsors, sourcing 15-Keto Prostaglandin E0-d4 as part of a matched set of deuterated internal standards (together with PGE1-d4 and PGE0-d4) ensures method continuity with published, regulator-accepted protocols.

Bioanalytical Method Development and Validation for Prostaglandin Metabolite Profiling in Compliance with FDA/EMA Guidance

Analytical laboratories developing de novo LC-MS/MS or GC-MS/MS methods for prostaglandin metabolite panels require compound-specific deuterated internal standards for each target analyte to satisfy the fundamental criterion of isotope dilution mass spectrometry: the labeled internal standard must exhibit identical extraction recovery, chromatographic retention, ionization efficiency, and fragmentation behavior as the unlabeled analyte. The differential recovery profile of 15-keto-PGE0 (91–93%) compared with PGE1 (95–100%) and PGE0 (86–89%) [1] underscores the necessity of using 15-Keto Prostaglandin E0-d4 rather than a surrogate deuterated standard. Furthermore, the +4 Da mass shift from deuterium labeling at the 3,3′,4,4′ positions provides adequate spectral separation from the analyte's natural isotopic envelope, minimizing cross-talk in selected reaction monitoring (SRM) transitions [2]. Method validation parameters (selectivity, carryover, matrix effects, dilution integrity) can only be properly established when the exact deuterated analog is employed.

Investigation of Interindividual Variability in PGE1 Metabolic Fate and 15-Ketoreductase Pharmacogenomics

The tenfold interindividual variability in hepatic 15-ketoreductase activity reported by Rady-Pentek et al. (1997) has direct implications for personalized dosing of PGE1-based therapies [1]. Research laboratories investigating the pharmacogenomic determinants of this variability require accurate, separate quantification of the substrate (15-keto-PGE0) and product (PGE0) of the 15-ketoreductase reaction in human liver microsomes, cytosol, or hepatocyte incubations. 15-Keto Prostaglandin E0-d4 enables precise measurement of 15-keto-PGE0 depletion and PGE0 formation kinetics in these in vitro systems, facilitating enzyme kinetic parameter determination (Km, Vmax) and correlation with carbonyl reductase (CBR1/CBR3) genotype or expression levels. This application extends to pediatric pharmacology, where significantly lower 15-ketoreductase activity in children's livers necessitates age-stratified metabolite profiling for rational dose adjustment.

Biomarker Studies of Prostaglandin-Mediated Thromboresistance and Vascular Homeostasis

The Sinzinger et al. (1998) demonstration that 15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) lacks thromboresistance-inducing activity at biologically relevant concentrations—requiring concentrations several orders of magnitude higher than PGE0 or PGE1—establishes 15-keto-PGE0 as a clearance biomarker rather than an efficacy marker [1]. In preclinical and clinical studies of vascular homeostasis, the ratio of active PGE0 to inactive 15-keto-PGE0 in plasma may serve as an index of vascular or hepatic 15-ketoreductase function. Accurate determination of this ratio demands separate quantification of each metabolite using its own deuterated internal standard. 15-Keto Prostaglandin E0-d4 is therefore an essential reagent for translational research programs investigating the role of prostaglandin metabolism in cardiovascular disease, peripheral arterial occlusive disease, and conditions where PGE1-mediated thromboresistance is therapeutically exploited.

Quote Request

Request a Quote for 15-Keto Prostaglandin E0-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.